molecular formula C19H21FN2O4S B5172606 4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5172606
M. Wt: 392.4 g/mol
InChI Key: QQJVLXSYDRSVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-methoxyphenyl)-3-(1-piperidinylsulfonyl)benzamide, commonly known as FMPB, is a novel compound that has gained interest among researchers due to its potential therapeutic applications. FMPB belongs to the class of sulfonyl benzamide compounds and has been reported to exhibit a wide range of biological activities.

Scientific Research Applications

FMPB has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of neuropathic pain, anxiety, and depression. FMPB has been studied extensively in animal models, and its pharmacokinetic and pharmacodynamic properties have been characterized.

Mechanism of Action

The exact mechanism of action of FMPB is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. FMPB has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a reduction in neuronal excitability and a decrease in pain perception.
Biochemical and Physiological Effects:
FMPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. FMPB has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMPB is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of FMPB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of FMPB.

Future Directions

There are several future directions for research on FMPB. One area of interest is the potential use of FMPB in the treatment of neuropathic pain, which is a chronic and debilitating condition that affects millions of people worldwide. Another area of interest is the role of FMPB in the regulation of anxiety and depression, which are common comorbidities of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of FMPB and its potential therapeutic applications in other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of FMPB involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methoxyaniline in the presence of a catalyst, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with piperidine-1-sulfonyl chloride to yield FMPB. The overall synthesis method is simple and efficient, with a yield of up to 85%.

properties

IUPAC Name

4-fluoro-N-(2-methoxyphenyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-17-8-4-3-7-16(17)21-19(23)14-9-10-15(20)18(13-14)27(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJVLXSYDRSVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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